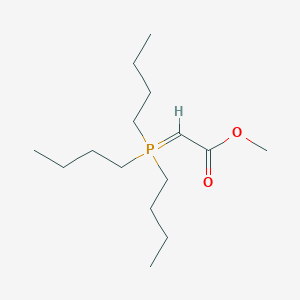

(Methoxycarbonylmethylene)tributylphosphorane

Description

Methyl 2-(tributylphosphoranylidene)acetate is an organophosphorus compound with the molecular formula C15H31O2P. It is a derivative of phosphorane and is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.

Properties

Molecular Formula |

C15H31O2P |

|---|---|

Molecular Weight |

274.38 g/mol |

IUPAC Name |

methyl 2-(tributyl-λ5-phosphanylidene)acetate |

InChI |

InChI=1S/C15H31O2P/c1-5-8-11-18(12-9-6-2,13-10-7-3)14-15(16)17-4/h14H,5-13H2,1-4H3 |

InChI Key |

CJADRZKFPSNBRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=CC(=O)OC)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(tributylphosphoranylidene)acetate can be synthesized through a reaction involving tributylphosphane and methyl 2-bromoacetate. The process typically involves the following steps :

Reaction Setup: A cold (0°C) solution of tributylphosphane in toluene is prepared under a nitrogen atmosphere.

Addition of Reagents: Methyl 2-bromoacetate is added to the solution.

Reaction Conditions: The resulting mixture is warmed to room temperature and stirred overnight under a nitrogen atmosphere.

Industrial Production Methods

While specific industrial production methods for methyl 2-(tributylphosphoranylidene)acetate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tributylphosphoranylidene)acetate primarily undergoes the Wittig reaction, which is used to convert aldehydes and ketones into alkenes. This reaction involves the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form the desired alkene .

Common Reagents and Conditions

Reagents: Common reagents used in reactions with methyl 2-(tributylphosphoranylidene)acetate include aldehydes, ketones, and bases such as triethylamine.

Conditions: The reactions are typically carried out in organic solvents like toluene or THF, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Major Products

The major products formed from reactions involving methyl 2-(tributylphosphoranylidene)acetate are alkenes. For example, the reaction with benzaldehyde yields a substituted alkene as the primary product .

Scientific Research Applications

Methyl 2-(tributylphosphoranylidene)acetate has several applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of various organic compounds, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the development of new materials with specific properties, such as polymers and advanced composites.

Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of methyl 2-(tributylphosphoranylidene)acetate involves the formation of a phosphonium ylide intermediate during the Wittig reaction. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Similar Compounds

Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used for similar purposes in organic synthesis.

Ethyl (triphenylphosphoranylidene)acetate: Similar to methyl (triphenylphosphoranylidene)acetate but with an ethyl ester group.

Uniqueness

Methyl 2-(tributylphosphoranylidene)acetate is unique due to its specific structure, which includes tributylphosphane as the phosphorane component. This structural difference can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.